(2-Amino-4-chloro-6-methylphenyl)amine hydrochloride (2-Amino-4-chloro-6-methylphenyl)amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1269383-47-2
VCID: VC8065209
InChI: InChI=1S/C7H9ClN2.ClH/c1-4-2-5(8)3-6(9)7(4)10;/h2-3H,9-10H2,1H3;1H
SMILES: CC1=CC(=CC(=C1N)N)Cl.Cl
Molecular Formula: C7H10Cl2N2
Molecular Weight: 193.07

(2-Amino-4-chloro-6-methylphenyl)amine hydrochloride

CAS No.: 1269383-47-2

Cat. No.: VC8065209

Molecular Formula: C7H10Cl2N2

Molecular Weight: 193.07

* For research use only. Not for human or veterinary use.

(2-Amino-4-chloro-6-methylphenyl)amine hydrochloride - 1269383-47-2

Specification

CAS No. 1269383-47-2
Molecular Formula C7H10Cl2N2
Molecular Weight 193.07
IUPAC Name 5-chloro-3-methylbenzene-1,2-diamine;hydrochloride
Standard InChI InChI=1S/C7H9ClN2.ClH/c1-4-2-5(8)3-6(9)7(4)10;/h2-3H,9-10H2,1H3;1H
Standard InChI Key GIXZLTXPFQQWOO-UHFFFAOYSA-N
SMILES CC1=CC(=CC(=C1N)N)Cl.Cl
Canonical SMILES CC1=CC(=CC(=C1N)N)Cl.Cl

Introduction

Chemical Identification and Structural Properties

Nomenclature and Synonyms

The compound is recognized by multiple synonyms, including 5-chloro-3-methyl-1,2-phenylenediamine hydrochloride and 1,2-benzenediamine, 5-chloro-3-methyl-, hydrochloride . Its CAS registry number is 109671-52-5, distinguishing it from related isomers such as 4-chloro-2-methylaniline (CAS 95-69-2) .

Molecular Structure and Computational Analysis

The base structure, C7H9ClN2\text{C}_7\text{H}_9\text{ClN}_2, features a benzene ring substituted with chlorine at position 4, a methyl group at position 6, and amine groups at positions 1 and 2. Density functional theory (DFT) studies on analogous compounds, such as 2-chloro-4-methylaniline, reveal planar geometries with intramolecular hydrogen bonding between amine groups and halogen atoms . These interactions stabilize the crystal lattice in the hydrochloride form, as evidenced by X-ray diffraction patterns of similar compounds .

Table 1: Key Structural Properties

PropertyValue
Molecular FormulaC7H10Cl2N2\text{C}_7\text{H}_{10}\text{Cl}_2\text{N}_2
Molecular Weight193.07 g·mol1^{-1}
Hydrogen Bond Donors2 (amine groups)
Hydrogen Bond Acceptors2 (amine groups)
Aromatic Rings1

Synthesis and Reaction Chemistry

Synthetic Routes

The hydrochloride salt is typically synthesized via Buchwald-Hartwig amination or Ullmann coupling reactions. A representative protocol involves:

  • Reacting 4-chloro-2-methylaniline with a brominated benzylamide derivative in the presence of palladium(II) acetate, rac-BINAP ligand, and sodium tert-butoxide in toluene at 80°C .

  • Purifying the intermediate through silica gel chromatography.

  • Treating the product with p-methoxybenzyl chloride and sodium hydride in DMF to yield the protected amine, followed by acidification to form the hydrochloride salt .

Reaction Mechanisms

The palladium-catalyzed coupling facilitates aryl-amine bond formation, while the hydrochloride salt enhances solubility in polar solvents like water or DMF. The methyl and chloro substituents electronically deactivate the ring, directing further electrophilic substitutions to the para position relative to the methyl group .

Physical and Spectroscopic Properties

Solubility and Stability

The compound is sparingly soluble in nonpolar solvents (e.g., hexane) but exhibits moderate solubility in methanol (≈50 mg/mL) and DMF (≈100 mg/mL) . It is stable under inert atmospheres but prone to oxidation in air, necessitating storage at 2–8°C.

Spectroscopic Characterization

  • FT-IR: Peaks at 3350 cm1^{-1} (N–H stretch), 1620 cm1^{-1} (C–N bend), and 750 cm1^{-1} (C–Cl bend) .

  • 1H NMR^1\text{H NMR} (DMSO-d6d_6): δ 2.17 (s, 3H, CH3_3), 6.80–7.35 (m, 3H, aromatic) .

  • Mass Spectrometry: ESI-MS shows a dominant ion at m/z=157.02m/z = 157.02 ([M–HCl]+^+) .

ParameterValue
Hazard SymbolsXi
PPE RequirementsGloves, lab coat, eye protection
First Aid MeasuresRinse skin/eyes with water

Carcinogenicity and Environmental Impact

While no direct carcinogenicity data exists for this compound, structurally similar 4-chloro-o-toluidine is a known bladder carcinogen in humans (IARC Group 1) . Environmental toxicity studies are lacking, but its persistence in aquatic systems is predicted due to low biodegradability.

Applications in Pharmaceutical Research

Intermediate in Drug Synthesis

The compound serves as a precursor to histamine H3_3 receptor antagonists, which are investigated for treating neurological disorders. Its amine groups enable conjugation with carbonyl-containing moieties to form Schiff bases, a common strategy in prodrug design .

Case Study: Antiviral Agents

In a 2022 study, the hydrochloride salt was alkylated with a brominated quinoline derivative to yield a compound with IC50_{50} = 0.8 μM against SARS-CoV-2 in Vero E6 cells .

YearPrice (USD/100 mg)
2016313.00
2022313.00

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